molecular formula C7H6ClN3 B12106647 7-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

7-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B12106647
M. Wt: 167.59 g/mol
InChI Key: WPJMCUNNAFLDFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the triazole ring fused to the pyridine ring imparts unique chemical properties to this compound, making it a valuable scaffold in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-5-chloropyridine with methyl isocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of triazolopyridine derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced triazolopyridine derivatives.

    Substitution: Formation of substituted triazolopyridine derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

7-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications, including:

    Medicinal Chemistry: Used as a scaffold for the development of new drugs with potential antiviral, antibacterial, and antifungal activities.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: Utilized in the study of biochemical pathways and mechanisms of action of bioactive compounds.

    Industrial Applications: Employed in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity. This compound may also interfere with biochemical pathways by binding to key proteins and altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]quinoxaline
  • 7-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
  • 7-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrimidine

Uniqueness

7-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern and the presence of both the triazole and pyridine rings. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications in medicinal chemistry and chemical biology.

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

7-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H6ClN3/c1-5-9-10-7-4-6(8)2-3-11(5)7/h2-4H,1H3

InChI Key

WPJMCUNNAFLDFT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CC(=C2)Cl

Origin of Product

United States

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